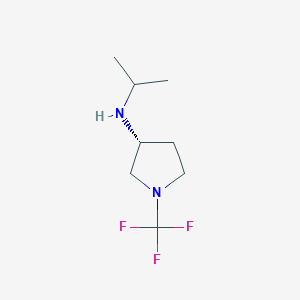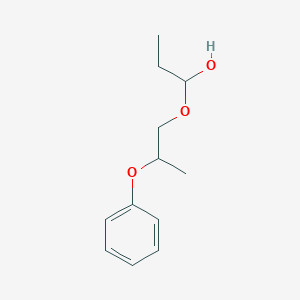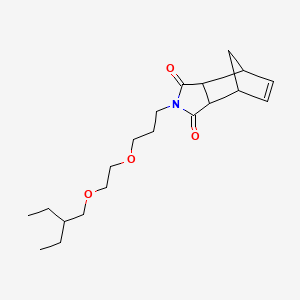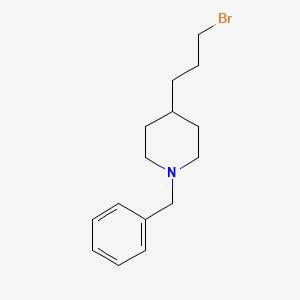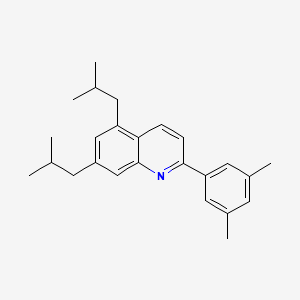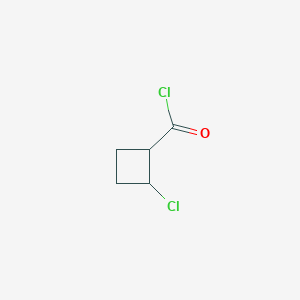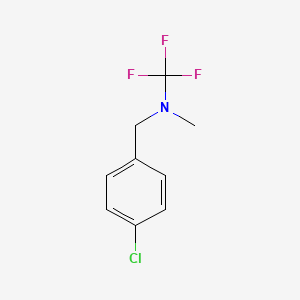![molecular formula C9H18N2O B13958911 2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol CAS No. 19847-01-9](/img/structure/B13958911.png)
2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Diazabicyclo[331]nonane-9-ethanol is a bicyclic compound that features a unique structure with two nitrogen atoms and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonane-9-ethanol typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of azomethine ylides with alkenes. This reaction is followed by reduction and lactamization to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cycloaddition and subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
科学的研究の応用
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-9-ethanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . This modulation can enhance cognitive functions and has potential therapeutic applications in neurological disorders.
類似化合物との比較
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane:
Uniqueness
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol is unique due to the presence of the ethanol group, which provides additional functional versatility. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs.
特性
CAS番号 |
19847-01-9 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
2-(3,9-diazabicyclo[3.3.1]nonan-9-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c12-5-4-11-8-2-1-3-9(11)7-10-6-8/h8-10,12H,1-7H2 |
InChIキー |
ILQUNSGIBWPGRD-UHFFFAOYSA-N |
正規SMILES |
C1CC2CNCC(C1)N2CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13958828.png)
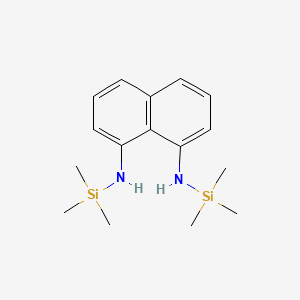
![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
